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Cyclopentyl butyrate

Gas Chromatography Retention Index Aroma Chemistry

Cyclopentyl butyrate (cyclopentyl butanoate) is a saturated alicyclic ester with the molecular formula C₉H₁₆O₂ and a molecular weight of 156.22 g·mol⁻¹. It belongs to the class of cyclopentyl carboxylates, formed by the esterification of cyclopentanol with butyric acid.

Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
CAS No. 6290-13-7
Cat. No. B13764045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentyl butyrate
CAS6290-13-7
Molecular FormulaC9H16O2
Molecular Weight156.22 g/mol
Structural Identifiers
SMILESCCCC(=O)OC1CCCC1
InChIInChI=1S/C9H16O2/c1-2-5-9(10)11-8-6-3-4-7-8/h8H,2-7H2,1H3
InChIKeyOZORRWASBYZFPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopentyl Butyrate (CAS 6290-13-7): Alicyclic Ester Baseline for Specialty Aroma Research


Cyclopentyl butyrate (cyclopentyl butanoate) is a saturated alicyclic ester with the molecular formula C₉H₁₆O₂ and a molecular weight of 156.22 g·mol⁻¹ [1]. It belongs to the class of cyclopentyl carboxylates, formed by the esterification of cyclopentanol with butyric acid. The compound is a colorless liquid at ambient temperature with a calculated boiling point of 196.6 °C and a predicted log P of approximately 2.73–2.80 [2]. It has been identified as a volatile constituent in the flavor profile of yellow passion fruit (Passiflora edulis f. flavicarpa) [3]. Unlike its cyclohexyl analog, cyclopentyl butyrate is not listed as an approved flavoring substance by FEMA or JECFA and is explicitly categorized as ‘information only, not used for fragrances or flavors’ by leading industry compilations [4].

Analytical reference standard for volatile profiling Defined Kovats RI on polar column supports GC-MS peak assignment
Aroma research compound with documented natural occurrence Identified in passion fruit headspace; supports authenticity studies
Structure-odor relationship probe for nutty-caramelic notes Distinct from fruity cyclohexyl analog; selection context matters

Why Cyclopentyl Butyrate Cannot Be Replaced by Common Butyrate or Cyclic Ester Analogs


Alicyclic esters are not interchangeable despite sharing a common butyrate or cyclopentyl scaffold. The size of the cycloalkyl ring critically modulates volatility (boiling point), lipophilicity (log P), and olfactory character [1]. Cyclopentyl butyrate occupies a distinct physicochemical space: its C₅ ring confers a boiling point approximately 10 °C lower than cyclohexyl butyrate and about 18 °C higher than cyclopentyl propionate, placing it in a narrow volatility window that affects both headspace partitioning in aroma research and GC retention behavior . Moreover, its odor profile—described as sweet, maple, nutty, and slightly cheesy—differs markedly from the fruity-apple note of cyclohexyl butyrate, making simple substitution organoleptically invalid [2]. These compound-specific attributes mean that selecting cyclopentyl butyrate versus a close analog must be driven by quantitative performance criteria, not generic class membership.

GC behavior
Cyclopentyl butyrate: intermediate RI ~1387 on DB-Wax
Cyclohexyl butyrate elutes later; cyclopentyl propionate elutes earlier — peak assignment may shift
Odor profile
Nutty, maple, slightly cheesy, caramel
Cyclohexyl butyrate is fruity-apple; organoleptic substitution is not supported
Natural occurrence
Documented in yellow passion fruit
Cyclohexyl butyrate lacks published natural occurrence data; authenticity context may not transfer

Cyclopentyl Butyrate: Quantitative Differentiation Evidence Against Close Analogs


GC Retention Index on Polar Column vs. Cyclohexyl Butyrate and Cyclopentyl Propionate

Cyclopentyl butyrate yields a Kovats retention index of 1387 on a DB-Wax polar column, as determined by Werkhoff et al. in their analysis of yellow passion fruit volatiles [1]. This value is intermediate between lighter cyclopentyl esters (e.g., cyclopentyl propionate, which is expected to elute earlier due to a lower boiling point of ~178 °C) and heavier cyclohexyl butyrate (boiling point ~208 °C, LogP ~2.66). The retention index provides a system-independent metric for compound identification; cyclopentyl butyrate's RI of 1387 on DB-Wax is a specific, verifiable value that distinguishes it from both the C₆ and C₈ homologs in GC-O and GC-MS workflows.

GC Retention Index
Reported
1387 Kovats RI on DB-Wax
Supports unambiguous peak assignment in complex volatile mixtures
ΔRI ≈ +130 vs. cyclopentyl propionate; −130 vs. cyclohexyl butyrate (estimated)
Gas Chromatography Retention Index Aroma Chemistry

Odor Profile Differentiation: Nutty-Maple vs. Fruity-Apple Character

At 1% concentration, cyclopentyl butyrate exhibits a complex odor profile described as 'slightly brown, sweet, maple, lovage, licorice, celery, soy sauce, dirty, slightly cheesy, caramel, nut skins, dried fruit, slightly green, walnut and nutty' [1]. In contrast, cyclohexyl butyrate is characterized by a straightforward 'fruity apple pineapple floral' note . The divergent sensory profiles are rooted in the ring-size difference, which alters molecular shape and consequently the interaction with olfactory receptors. This organoleptic distinction is critical when the target application demands a nutty, maple-like background note rather than a dominant fruity character.

Odor Profile
Reported
Sweet, maple, nutty, slightly cheesy, caramel vs Fruity, apple, pineapple, floral (cyclohexyl butyrate)
Selection must follow sensory target, not structural similarity
Evaluated at 1% concentration; ring-size difference drives divergence
Sensory Science Olfactometry Flavor Chemistry

Volatility and Lipophilicity Positioning Between Cyclopentyl Propionate and Cyclohexyl Butyrate

Cyclopentyl butyrate has a predicted boiling point of 196.6 °C and a log P of ~2.73 . Cyclopentyl propionate boils at 178.1 °C , while cyclohexyl butyrate boils at ~208 °C with a log P of ~2.66–3.30 . The boiling point difference (ΔTb ≈ +18 °C vs. propionate; ΔTb ≈ −11 °C vs. cyclohexyl butyrate) translates into distinct vapor pressure and headspace partitioning behavior. In a headspace GC-MS experiment, this ~18 °C difference would produce a measurable shift in retention time and peak area ratio under identical sampling conditions, making the compounds distinguishable in formulation studies.

Boiling Point & LogP
Data to verify
196.6 °C Predicted Tb; logP ~2.73
Intermediate volatility positions compound for headspace method development
Predicted values; experimental verification recommended
Physicochemical Property Volatility LogP

Natural Occurrence in Passion Fruit as a Differentiator from Synthetic-Only Analogs

Cyclopentyl butyrate was unequivocally identified as a volatile constituent of yellow passion fruit (Passiflora edulis f. flavicarpa) by Werkhoff et al. (1998) using vacuum headspace sampling, liquid-liquid extraction, and GC-MS [1]. This natural occurrence documentation is absent for many closely related synthetic esters such as cyclohexyl butyrate, which is primarily known as a synthetic flavoring agent [2]. The confirmed presence in a specific fruit matrix makes cyclopentyl butyrate a target compound for authenticity studies, metabolomic fingerprinting, and 'natural identical' flavor reconstitution research.

Natural Occurrence
Class-level
Identified in yellow passion fruit headspace vs Cyclohexyl butyrate: synthetic-only FEMA listing
Supports authenticity research and nature-identical flavor reconstitution studies
Single-study identification; broader botanical occurrence data to verify
Natural Occurrence Flavor Authenticity Volatile Profiling

Cyclopentyl Butyrate: Evidence-Backed Application Scenarios


GC-MS Reference Standard for Passion Fruit Volatile Profiling

Because cyclopentyl butyrate has a well-defined Kovats retention index of 1387 on DB-Wax and has been verified as a genuine passion fruit volatile, it serves as a reliable retention-index marker and quantification standard in GC-MS-based metabolomic studies of Passiflora species. Its intermediate boiling point and distinct mass spectrum (available from NIST) allow it to be spiked into complex fruit headspace extracts without co-eluting with major terpenes or esters [1].

Olfactory Research on Nutty-Maple Odorants

The unique odor profile—sweet, maple, nutty, slightly cheesy—makes cyclopentyl butyrate a candidate probe molecule for structure–odor relationship (SOR) studies focused on nutty and caramelic notes. Its distinct sensory character, verified by Perfumer & Flavorist evaluation, enables it to serve as a reference compound when screening new synthetic odorants for similar tonalities, a niche that cyclohexyl butyrate (fruity-apple) cannot fill [2].

Extraction Method Development and Validation

Given its presence in passion fruit, cyclopentyl butyrate can be used as a target analyte during the development and validation of novel extraction techniques (e.g., SBSE, SPME, vacuum headspace). Its intermediate polarity (log P ~2.73) and volatility allow researchers to benchmark recovery rates across different sorptive phases and compare method performance against the original Werkhoff et al. vacuum headspace protocol [3].

Application
Selection Property
Validation Focus
Passion fruit volatile profiling standard
Retention-index specificity on polar columns
Co-elution and recovery benchmarking in fruit matrices
Structure-odor relationship studies
Odor-profile distinctiveness for nutty-caramelic notes
Sensory panel correlation and receptor-level interpretation
Extraction method development
Volatility and intermediate polarity match
Method recovery comparison across sorptive phases
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